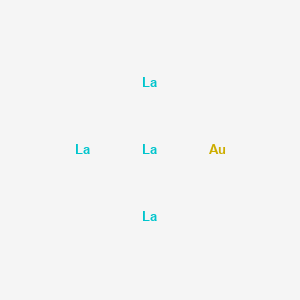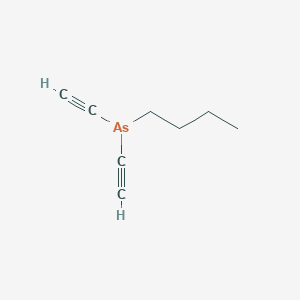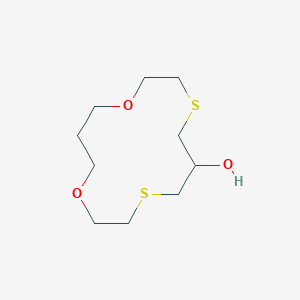
Dodecane, 1-bromo-2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecane, 1-bromo-2-fluoro- is an organic compound with the molecular formula C12H24BrF. It is a derivative of dodecane, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom. This compound is part of the haloalkane family, which are known for their reactivity and use in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecane, 1-bromo-2-fluoro- typically involves the halogenation of dodecane. One common method is the free-radical halogenation, where dodecane is reacted with bromine and fluorine under UV light or heat to produce the desired compound. The reaction can be represented as:
C12H26+Br2+F2→C12H24BrF+2HBr+2HF
Industrial Production Methods
In an industrial setting, the production of Dodecane, 1-bromo-2-fluoro- may involve the use of more controlled and efficient methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecane, 1-bromo-2-fluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted dodecanes depending on the nucleophile used.
Elimination: Alkenes such as 1-dodecene or 2-dodecene are formed.
Oxidation: Products include dodecanoic acid or dodecanol.
Reduction: Products include dodecane or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
Dodecane, 1-bromo-2-fluoro- has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Dodecane, 1-bromo-2-fluoro- involves its reactivity due to the presence of bromine and fluorine atoms. These halogens are highly electronegative, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
Elimination: The compound can lose hydrogen halides (HBr or HF) to form alkenes.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products.
Vergleich Mit ähnlichen Verbindungen
Dodecane, 1-bromo-2-fluoro- can be compared with other similar compounds such as:
1-Bromododecane: Similar in structure but lacks the fluorine atom, making it less reactive in certain reactions.
1-Fluorododecane: Lacks the bromine atom, resulting in different reactivity and applications.
Dodecane: The parent hydrocarbon, which is less reactive due to the absence of halogen atoms.
The uniqueness of Dodecane, 1-bromo-2-fluoro- lies in its dual halogenation, which imparts distinct reactivity and versatility in chemical synthesis and applications.
Eigenschaften
CAS-Nummer |
82470-23-3 |
|---|---|
Molekularformel |
C12H24BrF |
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
1-bromo-2-fluorododecane |
InChI |
InChI=1S/C12H24BrF/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChI-Schlüssel |
UKSXJGFCKDKLDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


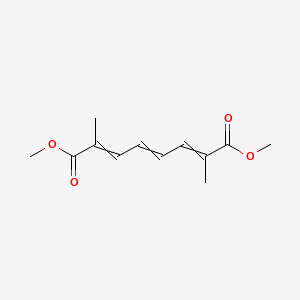
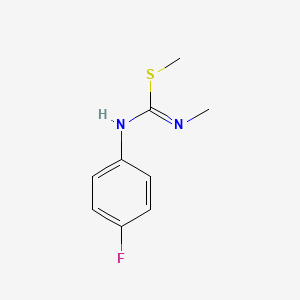
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)

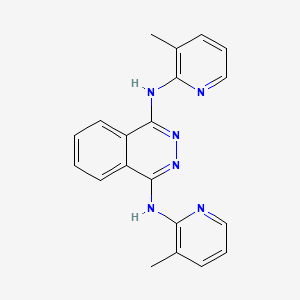
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)


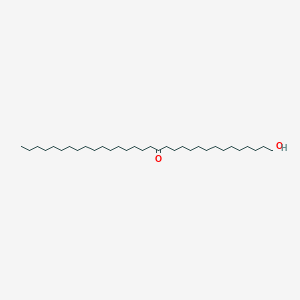
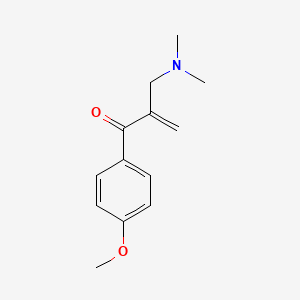
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
